molecular formula C18H20N2O B4965743 (4-isopropylphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

(4-isopropylphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

Cat. No. B4965743
M. Wt: 280.4 g/mol
InChI Key: DXNJPMHZAPWHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-isopropylphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has been studied for its potential applications in various scientific fields. Additionally, we will explore potential future directions for research on this compound.

Mechanism of Action

The mechanism of action of (4-isopropylphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (4-isopropylphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol in laboratory experiments is its potential as a therapeutic agent. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on (4-isopropylphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its use in combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of (4-isopropylphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol involves the reaction of 4-isopropylphenylboronic acid with 1-methyl-1H-benzimidazole-2-carbaldehyde in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield the final compound.

Scientific Research Applications

Research on (4-isopropylphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol has primarily focused on its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-(4-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12(2)13-8-10-14(11-9-13)17(21)18-19-15-6-4-5-7-16(15)20(18)3/h4-12,17,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNJPMHZAPWHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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